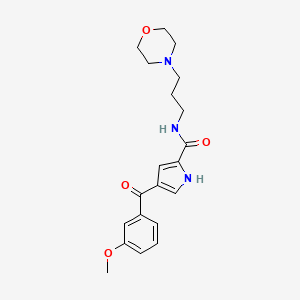
4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as MPP, is an important organic compound that has been extensively studied for its various applications in organic synthesis and scientific research. MPP is an amide compound that contains an aromatic ring, a pyrrole ring, and a carboxylic acid moiety. It is a highly versatile compound due to its ability to form stable complexes with a variety of other compounds. MPP has been used in a variety of applications, such as in drug design, organic synthesis, and scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Novel Compounds : The chemical structure of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide serves as a foundation for synthesizing a variety of heterocyclic compounds. These compounds demonstrate notable biological activities, including analgesic and anti-inflammatory properties, especially as COX-2 inhibitors. This finding highlights the potential pharmaceutical applications of derivatives of this chemical (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies : Research has explored the cytotoxic activity of related compounds against various cancer cell lines. This suggests the chemical's potential use in developing treatments for cancer (Hassan, Hafez, & Osman, 2014).
Imaging in Parkinson's Disease : Derivatives of 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide have been synthesized for use in PET imaging to study LRRK2 enzyme activity in Parkinson's disease. This highlights its potential use in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
Chemical Synthesis and Structure
Synthesis of Amides and Enamines : The compound has been used in the synthesis of amides and enamines, illustrating its versatility in creating a wide range of chemical structures. These synthetic routes are crucial for developing new pharmaceuticals and materials (Buggle, McManus, & O'sullivan, 1978).
Antiproliferative Activity and Crystal Structure : Investigations into the crystal structure and antiproliferative activity of compounds derived from 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide provide insights into their potential therapeutic applications and molecular interactions (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Development of Polyesteramides : Its derivatives have been used to create biodegradable polyesteramides with pendant functional groups, showcasing its application in polymer science (Veld, Dijkstra, & Feijen, 1992).
Formation of Novel Heterocyclic Systems : The compound is instrumental in forming new heterocyclic systems, which is significant for the discovery of new drugs with various pharmacological activities (Deady & Devine, 2006).
Antimicrobial Activities : Research on 4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide derivatives reveals their antimicrobial properties, offering potential for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Pyrazolo[1,5-a]pyrimidines : Its related compounds have been used in the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating its role in the development of compounds with potential cytotoxic activities against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Gastrokinetic Agents : Derivatives of the compound have shown promising results as gastrokinetic agents, highlighting their potential use in gastrointestinal disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antitumor Properties : Modifications of this compound have been explored for their antitumor properties, contributing to the search for more effective cancer therapies (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983).
Synthesis for Cancer Cell Line Inhibition : The compound has been utilized in synthesis processes that result in effective inhibition of cancer cell lines, underscoring its significance in cancer research (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).
Eigenschaften
IUPAC Name |
4-(3-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-5-2-4-15(12-17)19(24)16-13-18(22-14-16)20(25)21-6-3-7-23-8-10-27-11-9-23/h2,4-5,12-14,22H,3,6-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHIZHLLMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



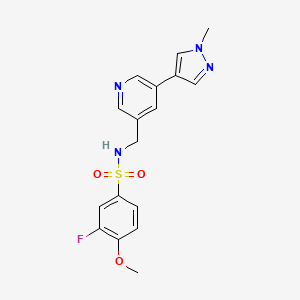
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)
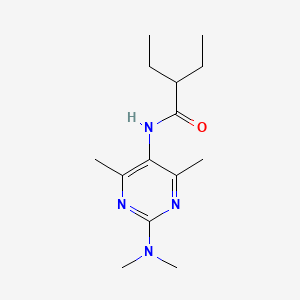
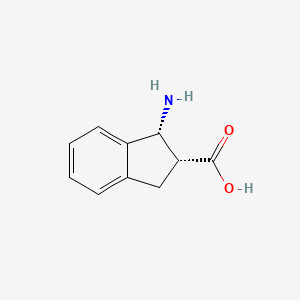
![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)
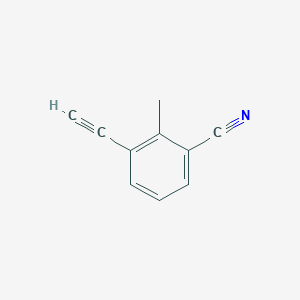
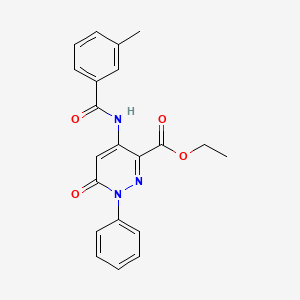
![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)
![N-[4-(Aminomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2679551.png)

methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)